molecular formula C21H21ClN4O B11130680 [3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl](4-methylpiperazino)methanone

[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl](4-methylpiperazino)methanone

Cat. No.: B11130680
M. Wt: 380.9 g/mol
InChI Key: WQJNOLLLBXICKQ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 4-chlorophenyl group at position 3, a phenyl group at position 1, and a 4-methylpiperazinylmethanone moiety at position 3. The 4-methylpiperazine group enhances solubility and may influence receptor binding, making this compound a candidate for drug development .

Properties

Molecular Formula

C21H21ClN4O

Molecular Weight

380.9 g/mol

IUPAC Name

[5-(4-chlorophenyl)-2-phenylpyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H21ClN4O/c1-24-11-13-25(14-12-24)21(27)20-15-19(16-7-9-17(22)10-8-16)23-26(20)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3

InChI Key

WQJNOLLLBXICKQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl and phenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the piperazine moiety via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

  • Purpose : To construct the pyrazole ring and introduce the 4-chlorophenyl group.

  • Conditions :

    • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄).

    • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Temperature: 80–100°C under inert atmosphere.

  • Outcome : Forms the pyrazole scaffold with regioselective substitution at the 3- and 5-positions.

Mannich Reaction

  • Purpose : To introduce the 4-methylpiperazine moiety via amine-carbonyl coupling.

  • Conditions :

    • Reagents: Formaldehyde and 4-methylpiperazine.

    • Solvents: Ethanol or methanol.

    • Temperature: Reflux (60–80°C).

  • Outcome : Generates the methanone bridge linking the pyrazole and piperazine groups.

Hydrazide Formation

  • Purpose : Functionalization of the carbonyl group for downstream heterocycle formation.

  • Conditions :

    • Reflux with hydrazine hydrate in ethanol (5–8 hours) .

    • Yields intermediate hydrazides for subsequent cyclization .

Amide Group Reactivity

  • Hydrolysis :

    • The methanone group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

    • Example: Reaction with HCl/NaOH produces [3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]carboxylic acid.

  • Nucleophilic Substitution :

    • The 4-methylpiperazine nitrogen participates in alkylation or acylation reactions.

    • Example: Reaction with acetyl chloride forms N-acetyl derivatives.

Pyrazole Ring Reactivity

  • Electrophilic Aromatic Substitution :

    • The electron-withdrawing chlorine substituent directs electrophiles to the para position of the phenyl ring.

    • Nitration or sulfonation occurs under strong acidic conditions .

  • Cyclization Reactions :

    • Reacts with carbon disulfide in basic media to form oxadiazole or triazole derivatives (e.g., oxadiazole-2-thione) .

Mechanistic Insights

  • Electron-Withdrawing Effects :

    • The 4-chlorophenyl group enhances electrophilicity at the pyrazole C-4 position, facilitating nucleophilic attacks.

  • Steric and Electronic Modulation :

    • The 4-methylpiperazine group increases solubility in polar solvents while stabilizing intermediates via hydrogen bonding.

Analytical Characterization Data

Key spectroscopic signatures for reaction intermediates and products:

Reaction Product IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Hydrazide Intermediate3356 (NH), 1678 (C=O)3.42 (s, NCH₃), 9.89 (s, NH)
Oxadiazole Derivative1238 (C=S), 1642 (C=N)4.86 (s, NCH₂N), 8.73 (s, ArCHN)
Hydrolyzed Carboxylic Acid1700–1725 (COOH)12.1 (s, COOH)

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, forming chlorinated aromatic byproducts.

  • Photodegradation : UV exposure leads to cleavage of the pyrazole-piperazine bond, detected via HPLC.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study:
A study evaluated the anticancer effects of similar pyrazole derivatives on breast cancer cell lines, demonstrating that these compounds inhibited cell proliferation and induced apoptosis. The study reported an IC50 value of 15 µM for the tested compound, indicating potent activity against cancer cells .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacterial strains. Its effectiveness is attributed to the ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli12 µg/mL
Compound BStaphylococcus aureus10 µg/mL
Compound CPseudomonas aeruginosa15 µg/mL

These results suggest that the presence of the pyrazole structure enhances the antimicrobial efficacy of the compounds .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation. Studies have shown that it exhibits moderate bioavailability and a half-life suitable for therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired effect.

Comparison with Similar Compounds

Key Observations

Impact of Aromatic Substituents: The 4-chlorophenyl group is a common feature in antimicrobial and antitumor agents . Replacing it with 4-fluorophenyl () may alter electronic properties and bioavailability .

Role of Piperazine/Piperidine Derivatives :

  • The 4-methylpiperazine group in the target compound likely improves water solubility compared to methoxy or thiophene substituents .
  • Methylsulfonylpiperazine () may increase metabolic stability due to the sulfonyl group’s resistance to oxidation .

Dihydro-pyrazole vs.

Hydroxy and Methoxy Groups :

  • Hydroxy groups () may participate in hydrogen bonding, enhancing target affinity, while methoxy groups () contribute to lipophilicity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperazine and sulfonyl groups enhance solubility in polar solvents, critical for oral bioavailability .
  • Crystallinity : Pyrazolines with dihydro structures (e.g., ) often show higher crystallinity, influencing formulation stability .
  • Metabolism : Sulfonyl and piperazine groups may slow hepatic metabolism, extending half-life .

Biological Activity

The compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ylmethanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Synthesis

The synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ylmethanone typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the pyrazole scaffold, followed by the introduction of the piperazine moiety through a suitable coupling reaction. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ylmethanone, exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives demonstrate potent antifungal effects against various pathogenic fungi and antibacterial activity against strains of Mycobacterium tuberculosis .

Compound Activity Tested Strains MIC (µg/mL)
3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ylmethanoneAntifungalCandida albicans, Aspergillus niger62.5
Other Pyrazole DerivativesAntitubercularMycobacterium tuberculosis H37RvVaries

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Molecular docking studies suggest that it may inhibit specific inflammatory pathways, potentially through interactions with cyclooxygenase enzymes or other targets involved in inflammation .

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells .
  • Molecular Docking Studies : Computational analyses have shown favorable binding affinities to key biological targets, indicating potential therapeutic applications .

Case Studies

In a notable study, a series of pyrazole derivatives were evaluated for their antifungal and antitubercular activities. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against Candida and Aspergillus species, as well as against Mycobacterium tuberculosis .

Example Case Study: Antifungal Screening

A set of synthesized pyrazole derivatives was tested against four pathogenic fungi. The results revealed that certain derivatives, including those related to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ylmethanone, showed promising antifungal activity with MIC values as low as 31.25 µg/mL.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-ylmethanone?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting with a 1,5-diarylpyrazole core. Key steps include:

Condensation : Reacting 4-chlorophenylhydrazine with a β-keto ester to form the pyrazole ring .

Functionalization : Introducing the 4-methylpiperazinyl group via nucleophilic substitution or coupling reactions. For example, reacting the pyrazole intermediate with 4-methylpiperazine in the presence of a coupling agent like EDCI/HOBt .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol is typically used .
Critical Parameters : Reaction temperature (60–80°C for condensation), solvent choice (DMF or THF for coupling), and stoichiometric control of the piperazine reagent to minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions on the pyrazole ring (e.g., 4-chlorophenyl at C3, phenyl at N1) and the piperazinyl group’s methyl resonance (~δ 2.3 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O in pyrazolones), critical for understanding solid-state stability .
  • HRMS : Validate molecular formula (C₂₃H₂₂ClN₄O) with <2 ppm mass accuracy .
  • IR Spectroscopy : Detect carbonyl stretching (~1650–1700 cm⁻¹) and aromatic C–Cl vibrations (~750 cm⁻¹) .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
  • Enzyme Inhibition : Fluorescence-based assays for targets like carbonic anhydrase or cyclooxygenase (COX), given structural analogs in and .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products like regioisomers?

  • Methodological Answer :
  • Regioselective Control : Use directing groups (e.g., methoxy or nitro substituents) during pyrazole formation to favor the 1,5-diaryl configuration .
  • Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group introduction .
  • By-Product Analysis : Monitor reaction progress via TLC or HPLC-MS to identify undesired isomers (e.g., 1,3-diarylpyrazoles) and adjust reaction time/temperature .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., bacterial strain variability, compound solubility in DMSO vs. saline) across studies .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-methylpiperazinyl with morpholino) to isolate pharmacophoric groups .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or fungal lanosterol demethylase .

Q. How does the 4-methylpiperazinyl group influence pharmacokinetic properties?

  • Methodological Answer :
  • LogP Assessment : Measure partition coefficients (shake-flask method) to evaluate lipophilicity changes compared to non-piperazine analogs .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to track CYP450-mediated N-demethylation via LC-MS/MS .
  • Blood-Brain Barrier Penetration : Perform parallel artificial membrane permeability assays (PAMPA-BBB) .

Key Research Gaps

  • Crystallographic Data : Limited structural reports for the target compound; full X-ray analysis is needed to validate computational models .
  • In Vivo Efficacy : No published studies on pharmacokinetics or toxicity in animal models .

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